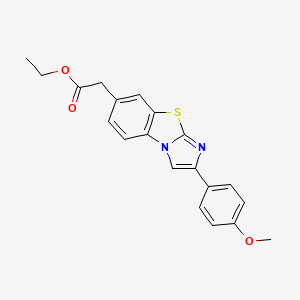
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and radiosensitizing properties . The presence of the imidazo[2,1-b][1,3]benzothiazole core structure contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 6-substituted-1,3-benzothiazol-2-amine with appropriate reagents to form the imidazo[2,1-b][1,3]benzothiazole core . The reaction conditions often involve the use of concentrated sulfuric acid at elevated temperatures to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is known to induce DNA fragmentation and inhibit DNA repair mechanisms, leading to cell death . This mechanism is particularly effective in cancer cells, where it enhances the cytotoxic effects of radiation therapy .
Comparison with Similar Compounds
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate can be compared with other imidazo[2,1-b][1,3]benzothiazole derivatives, such as:
7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Exhibits potent anticancer activity.
7-bromo-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole: Effective against melanoma cell lines.
7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole: Shows significant radiosensitizing activity. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.
Biological Activity
Ethyl (2-(4-methoxyphenyl)imidazo(2,1-b)(1,3)benzothiazol-7-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 320.38 g/mol
- CAS Number : Not specified in the search results.
1. Anticancer Activity
Research indicates that compounds containing imidazo[2,1-b]benzothiazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines.
- Mechanism : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. For example, molecular dynamics simulations suggest that these compounds interact with proteins like Bcl-2 through hydrophobic contacts, which is crucial for their cytotoxic effects .
2. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains.
- Study Findings : In one study, thiazole derivatives showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests that the compound may be effective as a lead structure for developing new antimicrobial agents.
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Research has indicated that thiazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Methoxy Group : The presence of a methoxy group on the phenyl ring enhances lipophilicity and may improve interaction with biological targets.
- Imidazole and Benzothiazole Rings : These heterocycles are crucial for the compound's ability to interact with various enzymes and receptors involved in disease pathways.
Properties
CAS No. |
81950-30-3 |
|---|---|
Molecular Formula |
C20H18N2O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazol-6-yl]acetate |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-19(23)11-13-4-9-17-18(10-13)26-20-21-16(12-22(17)20)14-5-7-15(24-2)8-6-14/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
UHGMWULLGNTGGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















